molecular formula C8H7NO3 B1288297 2-Amino-3-formylbenzoic acid CAS No. 27867-47-6

2-Amino-3-formylbenzoic acid

Cat. No.: B1288297
CAS No.: 27867-47-6
M. Wt: 165.15 g/mol
InChI Key: VENQUFMWOGHOCF-UHFFFAOYSA-N
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Description

2-Amino-3-formylbenzoic acid is a useful research compound. Its molecular formula is C8H7NO3 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Multicomponent Reaction Synthesis

2-Amino-3-formylbenzoic acid plays a role in the synthesis of complex organic compounds. For instance, its reactions with various anilines and HCN result in the formation of 3-amino-4-(arylamino)-1H-isochromen-1-ones, as demonstrated by Opatz and Ferenc (2005). This process involves intermediate α-aminonitrile formation and subsequent cyclization, showing its utility in multicomponent reactions (Opatz & Ferenc, 2005).

Diastereoselective Synthesis

This compound is involved in highly diastereoselective synthesis processes. Allin et al. (1997) demonstrated its use in producing tricyclic γ-lactam products with high stereochemical control. This showcases its role in creating complex organic structures with specific stereochemistry (Allin et al., 1997).

Heterocyclic Compound Synthesis

The compound is a precursor for synthesizing various heterocyclic organic compounds like phthalides and isoindolinones. Niedek et al. (2016) illustrated its use in synthesizing enantiomerically enriched acylated 3-hydroxyphthalides and various isoindolinones, highlighting its importance in producing diverse heterocyclic structures (Niedek et al., 2016).

Schiff Base Formation

It reacts with 2-aminopyrrole derivatives to form Schiff bases, leading to 3-acetoxyisoindolin-1-ones, as shown by Ukhin et al. (2015). This reaction demonstrates its utility in forming bases that are crucial in synthetic chemistry (Ukhin et al., 2015).

Spectroscopic Studies

This compound is also significant in spectroscopic studies. Tyman and Najam (1977) explored its structure through NMR spectroscopy, contributing to our understanding of its chemical properties and behavior (Tyman & Najam, 1977).

Safety and Hazards

The safety information for 2-Amino-3-formylbenzoic acid indicates that it should be stored at a temperature of 2-8°C . The safety pictograms for this compound include an exclamation mark, and the signal word is "Warning" . The hazard statements include H302 and H319 . The precautionary statements include P305+P351+P338 .

Properties

IUPAC Name

2-amino-3-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-4H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENQUFMWOGHOCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60600323
Record name 2-Amino-3-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27867-47-6
Record name 2-Amino-3-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 27867-47-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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